4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline is a chemical compound characterized by the presence of a bromine atom and a pyrrole-derived substituent. This compound is notable for its potential applications in medicinal chemistry and materials science. The molecular formula of this compound is , and it has a molecular weight of approximately 265.15 g/mol .
4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline is classified as an organic compound, specifically an aryl amine due to the presence of an aniline structure. It falls under the category of halogenated organic compounds due to the bromine substitution.
The synthesis of 4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline can be achieved through multiple synthetic routes. A common method involves:
The reaction conditions, such as temperature, solvent choice, and reaction time, significantly influence the yield and purity of the final product. Optimization of these parameters is essential for efficient synthesis.
The molecular structure of 4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline consists of:
The chemical structure can be represented as follows:
4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline can participate in various chemical reactions typical for aryl amines, including:
The choice of reagents and conditions will dictate the success and specificity of these reactions, making it crucial to select optimal parameters for desired outcomes.
The mechanism of action for 4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline involves its interaction with biological targets or other chemical species. In medicinal chemistry, such compounds often act through:
Research into its bioactivity is ongoing, focusing on its potential therapeutic effects against various diseases.
While specific physical properties such as boiling point and melting point are not universally documented, typical characteristics include:
Key chemical properties include:
Relevant data on these properties can be acquired through experimental determination or literature values .
4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline has several applications in scientific research:
The systematic IUPAC name 4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline precisely defines this hybrid molecule’s atomic connectivity and functional group hierarchy. The name specifies:
Table 1: Nomenclature and Structural Descriptors
Classification | Descriptor | Value/Representation |
---|---|---|
Systematic IUPAC Name | 4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline | — |
Canonical SMILES | Atom connectivity string | CN1C=CC=C1CNC2=CC=C(C=C2)Br |
Molecular Formula | Atomic composition | C₁₂H₁₃BrN₂ |
Molecular Weight | Mass (g/mol) | 265.15 |
Hydrogen Bond Donors | —NH– group count | 1 |
Hydrogen Bond Acceptors | Pyrrolic N, aniline N | 2 |
XLogP3 | Partition coefficient (log P) | 2.9 |
The InChIKey XGJGGWLYVZURDA-UHFFFAOYSA-N
encodes stereochemical uniqueness, reflecting N-methylpyrrole’s fixed orientation relative to the aniline plane . NMR studies reveal restricted rotation around the N–CH₂ bond at room temperature, generating distinct diastereotopic protons on the methylene bridge.
The synthesis of 4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline emerged from efforts to merge pharmacophores from distinct heterocyclic families. Key milestones include:
Comparative Evolution: Unlike ferrocene-pyrrole hybrids (e.g., ((4-(4-bromophenyl)-1H-pyrrol-3-yl)methyl)ferrocene), which exhibit metal-centered redox activity [7], this compound leverages halogen bonding via bromine for targeted protein interactions. Its synthetic accessibility—achieving >95% purity via silica gel chromatography with ethyl acetate/petroleum ether gradients [3]—accelerated structure-activity relationship (SAR) studies in medicinal chemistry.
Agricultural Applications: Parallel research identified bioactivity in pyrrole-aniline hybrids against Xanthomonas oryzae (rice blight) and Tobacco Mosaic Virus (TMV), though 4-bromo derivatives were less explored than oxadiazole-containing analogs [10].
This compound exemplifies multi-kinase inhibitor design through strategic incorporation of halogen-bond donors and conformationally mobile linkers. Key contributions include:
Table 2: Pharmacophore Features and Biological Implications
Pharmacophore Element | Structural Role | Biological Impact |
---|---|---|
4-Bromoaniline | Halogen bond donor & π-acidic ring | Targets hydrophobic pocket I in RTKs; enhances selectivity for VEGFR-2/PDGFR-β |
–NH– linker | Hydrogen bond donor | Anchors to kinase hinge region (e.g., via Glu670 in VEGFR-2) |
1-Methylpyrrole | Hydrogen bond acceptor & π-basic system | Engages residues in ribose pocket (e.g., Thr766 in EGFR) |
Methylene spacer | Conformational buffer | Enables induced-fit binding across kinase isoforms |
Conformational Insights: Methylation at pyrrole N1 prevents undesired tautomerization, locking the pharmacophore in a kinase-compatible conformation. Contrastingly, unmethylated analogs exhibit 5-fold reduced potency due to N–H acidity (pKₐ ≈ 17) promoting ionization or solvent complexation [5].
Lead Optimization: This scaffold inspired derivatives like 2-amino-4-m-bromoanilino-6-arylmethylpyrrolo[2,3-d]pyrimidines, where the core aniline-pyrrole unit directs nanomolar inhibition of angiogenesis in vitro [5].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7